molecular formula C6H8O2 B15077924 1-(2-Propynyloxy)acetone

1-(2-Propynyloxy)acetone

Cat. No.: B15077924
M. Wt: 112.13 g/mol
InChI Key: VFZOZBBQWOKDRK-UHFFFAOYSA-N
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Description

1-(2-Propynyloxy)acetone is an organic compound with the molecular formula C6H8O2 It is characterized by the presence of a propynyloxy group attached to an acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Propynyloxy)acetone can be synthesized through the reaction of propargyl bromide with acetone in the presence of a base such as potassium carbonate (K2CO3). The reaction typically takes place in an aprotic solvent like acetone, which facilitates the formation of the desired product . The reaction conditions include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Propynyloxy)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The propynyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Propynyloxy)acetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Propynyloxy)acetone involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the propynyloxy group, which can participate in various chemical transformations. The specific molecular targets and pathways involved would depend on the context of its application, such as enzyme inhibition or chemical synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

1-prop-2-ynoxypropan-2-one

InChI

InChI=1S/C6H8O2/c1-3-4-8-5-6(2)7/h1H,4-5H2,2H3

InChI Key

VFZOZBBQWOKDRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COCC#C

Origin of Product

United States

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